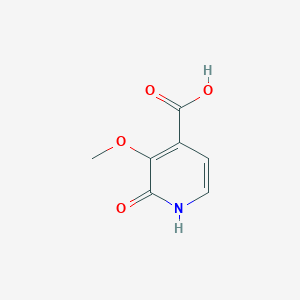![molecular formula C20H21ClN2O4 B2960841 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921541-67-5](/img/structure/B2960841.png)
2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analysis of Contaminants in Older Herbicide Formulations
- Context : Older formulations of herbicides, like 2,4-dichlorophenoxy acetic acid, were analyzed for contaminants such as chlorinated dibenzo-p-dioxins and dibenzofurans.
- Findings : Gas chromatography/mass spectrometry revealed similar levels of contaminants in older European samples, highlighting environmental and health concerns.
- Source : (Norström et al., 1979)
Impact on Immunocompetence
- Context : The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) on immunocompetence have been studied. TCDD is related to chlorophenoxy herbicides and exhibits potent biological activity.
- Findings : Exposure to TCDD causes significant changes in innate and acquired immunity, demonstrating the sensitivity of the immune system to such compounds.
- Source : (Holsapple et al., 1991)
Synthesis and Antitumor Activity of Derivatives
- Context : Studies have been conducted on the synthesis of benzothiazole derivatives, which share structural similarities with the chemical .
- Findings : Certain derivatives exhibited considerable anticancer activity against various cancer cell lines, suggesting potential therapeutic applications.
- Source : (Yurttaş et al., 2015)
Carcinogenesis Bioassay of Related Chemicals
- Context : Chlorinated dibenzodioxins, related to chlorophenol compounds, have been assessed for their carcinogenic potential.
- Findings : These compounds were found to be highly toxic, teratogenic, and potentially carcinogenic, necessitating further research into their impact on human health.
- Source : (King et al., 1973)
Novel Hybrids as Antibacterial and Anticancer Agents
- Context : Benzoxepine-1,2,3-triazole hybrids were synthesized and evaluated for their potential as antibacterial and anticancer agents.
- Findings : Some compounds showed significant activity against Gram-negative bacteria and cancer cell lines, indicating their potential in medical applications.
- Source : (Kuntala et al., 2015)
Inhibition of Squalene Synthase
- Context : The inhibition of squalene synthase by benzoxazepine derivatives has been studied.
- Findings : Certain isomers of these derivatives showed potent inhibitory activity, suggesting their potential use in cholesterol synthesis regulation.
- Source : (Miki et al., 2002)
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-20(2)12-27-17-9-6-14(10-16(17)23(3)19(20)25)22-18(24)11-26-15-7-4-13(21)5-8-15/h4-10H,11-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKIWZIMMIWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)
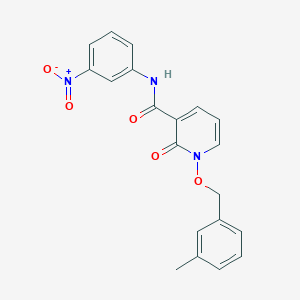
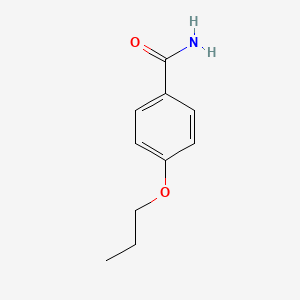
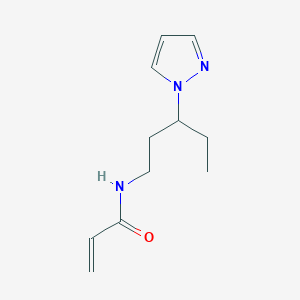

![N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine](/img/structure/B2960768.png)
![[2-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2960769.png)
![1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2960772.png)
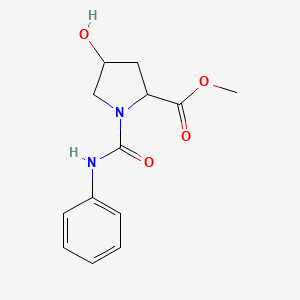
![3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one](/img/structure/B2960776.png)
![6-chloro-N-[(4-fluorophenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2960777.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2960778.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2960779.png)
